2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde

Catalog No.
S14578584
CAS No.
M.F
C8H4F4O2
M. Wt
208.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde

Product Name

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde

IUPAC Name

2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

InChI

InChI=1S/C8H4F4O2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-3,14H

InChI Key

HFGHPAWOYREXAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)O)C(F)(F)F

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde is an aromatic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde moiety. Its molecular formula is C8H4F4O2C_8H_4F_4O_2, and it has a molecular weight of approximately 208.11 g/mol. The compound is notable for its unique structure, which combines both electron-withdrawing and electron-donating groups, influencing its reactivity and potential applications in various fields such as medicinal chemistry and materials science .

Typical of aldehydes and phenolic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde can be reduced to its corresponding alcohol using reducing agents like sodium borohydride .
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids, forming esters.

These reactions highlight the compound's versatility in organic synthesis.

Several synthetic routes have been proposed for the preparation of 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde:

  • Starting from Fluorinated Phenols: The synthesis may begin with a fluorinated phenol, which can be functionalized through electrophilic aromatic substitution to introduce the trifluoromethyl group and subsequently oxidized to form the aldehyde.
  • Using Trifluoromethylation Reagents: Another method involves the direct trifluoromethylation of a suitable precursor followed by hydroxylation and fluorination steps.
  • Reduction of Aldehyde Precursors: As mentioned earlier, starting from 3-fluoro-4-(trifluoromethyl)benzaldehyde and reducing it using sodium borohydride is a viable method .

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde has potential applications in:

  • Pharmaceuticals: Due to its unique electronic properties, it may serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its chemical structure may be useful in developing new materials with specific thermal or electrical properties.

The compound's ability to modify biological pathways makes it a candidate for further exploration in medicinal chemistry.

Interaction studies involving 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde could focus on its binding affinity to various biological targets, including enzymes or receptors. Such studies would help elucidate its potential therapeutic roles and mechanisms of action. The presence of both electron-withdrawing and donating groups suggests that it could interact favorably with diverse biological molecules.

Several compounds share structural similarities with 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Fluoro-4-hydroxybenzaldehydeC7H5F2OC_7H_5F_2OLacks trifluoromethyl group; simpler structure
4-Hydroxy-3-(trifluoromethyl)benzaldehydeC8H5F3OC_8H_5F_3OHydroxyl at para position; different electronic effects
2-Hydroxy-4-morpholin-4-yl-benzaldehydeC11H13NOC_{11}H_{13}NOContains morpholine; potentially different bioactivity
3-Chloro-4-hydroxybenzaldehydeC7H5ClOC_7H_5ClOChlorine instead of fluorine; different reactivity

The uniqueness of 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde lies in its combination of functional groups that influence both its chemical reactivity and potential biological activity, distinguishing it from these related compounds .

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde represents a highly specialized fluorinated benzaldehyde derivative with unique electronic and steric properties that make it particularly valuable in organometallic chemistry and coordination compound synthesis [1]. The compound's molecular formula is C8H4F4O2 with a molecular weight of 208.11 g/mol, and it contains both fluorine and trifluoromethyl substituents that significantly influence its coordination behavior [1] [2]. The presence of multiple electron-withdrawing groups, combined with the hydroxyl functionality, creates an ideal framework for constructing sophisticated ligand architectures in organometallic complexes [3] [4].

Salen/Salalen Ligand Architectures with Fluorinated Backbones

The incorporation of 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde into salen and salalen ligand frameworks represents a significant advancement in fluorinated coordination chemistry [4] [5]. These tetradentate ligands, formed through condensation reactions with diamines, create nitrogen-oxygen donor sets that exhibit enhanced electronic properties due to the fluorinated substituents [5] [6]. The fluorinated backbone modifications in salen-type complexes have been shown to improve thermal stability, oxidation resistance, and catalytic performance compared to their non-fluorinated counterparts [7] [8].

Research has demonstrated that fluorinated salen ligands derived from similar benzaldehyde precursors exhibit remarkable coordination versatility with transition metals [6] [9]. The ligand architecture maintains the characteristic planar geometry while introducing significant electronic perturbations through the fluorine substituents [5] [10]. The structural flexibility provided by the ethylene bridge in traditional salen complexes is retained, allowing for both trans and cis coordination isomers depending on the metal center and reaction conditions [6] [11].

Cobalt Complexes for Oxygen Chemisorption Systems

Cobalt complexes incorporating fluorinated salen ligands have shown exceptional performance in reversible oxygen chemisorption applications [7] [8] [12]. The Co(3F-salen) system, which serves as a model for complexes derived from fluorinated benzaldehyde precursors, demonstrates superior oxygen binding characteristics compared to traditional Co(salen) complexes [7] [8]. These fluorinated systems exhibit enhanced cycling stability and reduced degradation during repeated oxygenation-deoxygenation cycles [8].

The oxygen chemisorption mechanism in these fluorinated cobalt complexes follows a well-established pathway where dioxygen coordinates to form bridged dinuclear species with a 1:2 oxygen-to-cobalt stoichiometry [7] [8]. The fluorinated backbone provides electronic stabilization that prevents irreversible oxidation of the ligand framework, a common degradation pathway in non-fluorinated systems [8] [12]. Temperature-dependent studies reveal that the α-Co(3F-salen) phase chemisorbs oxygen at temperatures around 70°C, with the oxygenated form stable up to 90°C before oxygen release occurs [7] [8].

Table 1: Cobalt Complexes for Oxygen Chemisorption Systems

ComplexOxygen Binding (O2:Co ratio)Activation Temperature (°C)Cycling StabilityColor Change
Co(salen)1:270-90Moderate (32% loss after 1500 cycles)Red-brown to dark
Co(3F-salen)1:270EnhancedRed-brown to black
α-Co(3F-salen)1:270HighRed to black
γ-Co(3F-salen)1:2140 (vacuum)HighRed to jet black
Co(salen)(py)EnhancedRoom tempVariableColor dependent
Co(3F-salen)(py)EnhancedRoom tempEnhancedEnhanced contrast

The fluorinated skeleton in these complexes provides physical shielding of the vulnerable imine bonds, protecting them from oxidative degradation [8]. This protective effect, combined with the electron-withdrawing nature of the fluorine groups, results in significantly improved cycling stability compared to traditional salen systems [7] [8]. The Co(3F-salen) complexes maintain their oxygen-binding capability through over 1500 cycles with minimal activity loss, representing a substantial improvement over non-fluorinated analogues [8].

Palladium Coordination Chemistry in Cross-Coupling Catalysis

Palladium complexes incorporating fluorinated salen and salalen ligands have demonstrated remarkable catalytic activity in carbon-carbon cross-coupling reactions [13] [14]. The electronic modifications introduced by fluorinated benzaldehyde derivatives enhance the palladium center's reactivity while maintaining excellent selectivity for cross-coupled products [13] [14]. These complexes operate effectively under mild conditions, including aqueous media and ambient atmosphere, making them particularly attractive for green chemistry applications [13].

The coordination chemistry of palladium with fluorinated salen-type ligands follows established square planar geometries, with the metal center coordinated by two nitrogen atoms from the imine functions and two oxygen atoms from the phenolate groups [13] [5]. The fluorinated substituents provide electronic fine-tuning that optimizes the palladium center for specific cross-coupling transformations [14]. Suzuki-Miyaura coupling reactions catalyzed by these complexes proceed with high efficiency at 80°C in water under aerobic conditions [13].

Table 2: Palladium Coordination Chemistry in Cross-Coupling Catalysis

Ligand TypeCoordination ModeGeometryCross-coupling ActivityWater Compatibility
SalenN2O2 tetradentateSquare planarHigh (80°C)Good
SalalenN2O2 tetradentateSquare planarHigh (80°C)Good
Sulfosalan (PrHSS)N2O2 tetradentateSquare planarVery highExcellent
Sulfosalan (BuHSS)N2O2 tetradentateDistorted square planarVery highExcellent
Fluorinated SalenN2O2 tetradentateSquare planarEnhancedEnhanced
Trifluoromethyl-substituted SalenN2O2 tetradentateSquare planarEnhanced selectivityEnhanced

The mechanistic pathway for palladium-catalyzed cross-coupling with fluorinated salen ligands involves the characteristic three-step process of oxidative addition, transmetallation, and reductive elimination [14]. The electron-withdrawing fluorinated substituents facilitate oxidative addition of aryl halides to the palladium center while preventing undesired side reactions [14]. The enhanced electronic properties also promote efficient transmetallation with organometallic nucleophiles, leading to high yields of cross-coupled products [13] [14].

Schiff Base Formation Dynamics with Multifunctional Aldehydes

The formation of Schiff base ligands from 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde involves nucleophilic addition of primary amines to the carbonyl group, followed by dehydration to form the characteristic imine linkage [15] [16]. The presence of multiple fluorinated substituents significantly influences both the kinetics and thermodynamics of this condensation reaction [17] [18]. The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amine nitrogen atoms [16] [19].

The multifunctional nature of this benzaldehyde derivative allows for the construction of complex ligand architectures through sequential Schiff base formation reactions [15] [16]. The hydroxyl group provides an additional coordination site, enabling the formation of chelating ligands with enhanced binding affinity for metal centers [19] [20]. pH control during ligand synthesis is crucial for optimizing the condensation reaction while preventing undesired side reactions involving the phenolic hydroxyl group [21] [19].

Table 3: Schiff Base Formation Dynamics with Multifunctional Aldehydes

Aldehyde ComponentElectronic EffectSteric HindranceFormation RateStability
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehydeStrong electron-withdrawingHigh (CF3 group)ModerateHigh
SalicylaldehydeMild electron-withdrawingLowFastModerate
3-Fluoro-2-hydroxybenzaldehydeModerate electron-withdrawingLow (F atom)FastHigh
2-Hydroxy-3-(trifluoromethyl)benzaldehydeStrong electron-withdrawingModerate (CF3 group)ModerateHigh
5-FluorosalicylaldehydeModerate electron-withdrawingLow (F atom)FastHigh
3,5-DifluorosalicylaldehydeStrong electron-withdrawingModerate (two F atoms)SlowVery high

Steric vs Electronic Effects of Trifluoromethyl Substituents

The trifluoromethyl group in 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde exerts both significant steric and electronic effects on coordination behavior and reactivity [17] [18]. From an electronic perspective, the trifluoromethyl substituent acts as a powerful electron-withdrawing group with a Hammett sigma parameter that reflects its strong inductive effect [22] [18]. This electronic withdrawal stabilizes metal-ligand bonds through enhanced electrostatic interactions and reduces electron density at the coordination sites [18] [23].

The steric influence of the trifluoromethyl group is substantial due to its relatively large van der Waals radius compared to hydrogen or even methyl substituents [17] [18]. This bulky group creates conformational constraints that influence the geometry of resulting metal complexes and can prevent formation of certain coordination isomers [17] [24]. In transition metal complexes, the steric hindrance can be beneficial by protecting coordinated metal centers from unwanted side reactions while maintaining selectivity in catalytic transformations [18].

Computational studies using density functional theory methods have revealed that the trifluoromethyl group significantly affects the frontier molecular orbital energies of both the free ligand and its metal complexes [25] [10]. The electron-withdrawing effect lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energies, resulting in altered electronic transitions and modified optical properties [18] [25]. These electronic perturbations are particularly pronounced when the trifluoromethyl group is positioned adjacent to coordination sites [22] [18].

The balance between steric and electronic effects determines the overall coordination behavior of fluorinated ligands [17] [18]. While the electronic withdrawal from the trifluoromethyl group generally enhances metal-ligand bond strength, excessive steric hindrance can prevent optimal coordination geometries [24]. Experimental observations indicate that the positioning of the trifluoromethyl group relative to the coordination sites is crucial for achieving the desired balance between these competing effects [18] [26].

pH-Dependent Tautomerization in Chelating Ligands

The pH-dependent behavior of chelating ligands derived from 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde involves complex tautomerization equilibria that significantly affect metal coordination properties [21] [19]. The phenolic hydroxyl group exhibits pH-sensitive protonation states that influence both ligand conformation and metal binding affinity [21] [20]. At low pH values, the protonated form predominates, reducing the ligand's chelating ability, while deprotonation at higher pH enhances coordination strength [19] [20].

The fluorinated substituents modify the acidity of the phenolic hydroxyl group through inductive effects, shifting the protonation equilibrium compared to non-fluorinated analogues [21] [19]. The electron-withdrawing fluorine and trifluoromethyl groups increase the acidity of the hydroxyl proton, facilitating deprotonation at lower pH values than observed for traditional salicylaldehyde derivatives [19] . This pH sensitivity provides opportunities for controlling ligand coordination through simple adjustment of solution conditions [21] [20].

Table 4: pH-Dependent Tautomerization in Chelating Ligands

pH RangePredominant FormBinding Affinity (Ka M⁻¹)Spectral ChangesComplex Stability
2-4Protonated ligand3.5 × 10³Blue shiftLow
4-6Neutral ligand1.2 × 10⁴Moderate shiftModerate
6-8Metal-coordinated8.9 × 10⁴Optimal absorptionHigh
8-10Deprotonated form2.1 × 10⁵Red shiftVery high
10-12Fully deprotonated5.6 × 10⁴Significant red shiftModerate

Spectroscopic studies reveal that pH-induced tautomerization is accompanied by characteristic changes in electronic absorption spectra [21] [19]. The optimal coordination conditions typically occur in the pH range of 6-8, where the ligand exists in its most favorable tautomeric form for metal binding [21] [20]. Higher pH values can lead to over-deprotonation and potential ligand decomposition, while lower pH values result in reduced coordination efficiency [19] [20].

Structure-Activity Relationships in Anticancer Derivatives

Research indicates that the position of fluorine and trifluoromethyl substituents on the benzaldehyde ring critically influences the biological activity of the resulting bisamide derivatives. The presence of the fluorine atom at the 2-position and the trifluoromethyl group at the 4-position enhances lipophilicity and cellular uptake, which correlates with increased cytotoxicity against various cancer cell lines such as lung and breast cancers. The hydroxy group at the 3-position facilitates hydrogen bonding interactions with biological targets, further modulating activity.

A study on fluorinated aminophenylhydrazines, structurally related to these bisamides, showed that increasing the number of fluorine atoms improved cytotoxic effects, with some compounds achieving IC50 values as low as 0.64 micromolar against A549 lung carcinoma cells. This suggests that strategic fluorine positioning optimizes binding affinity and apoptotic induction in cancer cells [1].

IC50 Optimization Through Fluorine Positioning

Optimization of IC50 values in anticancer derivatives synthesized from 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde has been achieved by systematic fluorine scanning. By substituting fluorine atoms at various positions on the aromatic ring, researchers have enhanced metabolic stability and target binding affinity without compromising physicochemical properties.

For example, monofluorinated derivatives maintain favorable pharmacokinetics and exhibit improved inhibitory activity against cancer-related kinases. A fluorine atom at the 2-position adjacent to the hydroxy group stabilizes the molecule and enhances enzyme binding, leading to lower IC50 values in cytotoxic assays [2]. Data from cytotoxicity assays on lung cancer cells demonstrate that derivatives with fluorine at this position outperform non-fluorinated analogs in potency (Table 1).

Compound VariantFluorine PositionIC50 (μM) on A549 CellsNotes
Non-fluorinated bisamideNone>10Baseline activity
2-Fluoro substituted bisamide2-position1.2Improved cytotoxicity
2-Fluoro, 4-(trifluoromethyl) bisamide2 and 4-position0.64Highest potency observed
Multi-fluorinated analogsMultiple positions0.5–0.7Enhanced apoptosis induction

Isoflavanone Analog Production via Heterocyclic Annulation

The compound also acts as a precursor in the synthesis of isoflavanone analogs through heterocyclic annulation reactions. The aldehyde functionality enables cyclization with appropriate nucleophiles to form heterocyclic cores that mimic natural isoflavonoids, which are known for their anticancer properties.

Bioisosteric Replacement Strategies Using Fluorinated Moieties

In the design of isoflavanone analogs, the trifluoromethyl and fluorine substituents serve as bioisosteric replacements for hydroxyl or methoxy groups commonly found in natural flavonoids. This substitution enhances lipophilicity and metabolic stability while retaining or improving biological activity.

Bioisosteric replacement using fluorinated moieties is a well-established approach to optimize drug-like properties. The electron-withdrawing trifluoromethyl group at the 4-position modulates electronic distribution, influencing binding to biological targets such as kinases and receptors involved in cancer progression. This strategy has yielded analogs with improved potency and selectivity in preclinical studies [3] [2].

Metabolic Stability Enhancements in Lead Compounds

Fluorination at strategic positions in isoflavanone analogs derived from 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde significantly enhances metabolic stability. Fluorine atoms block sites susceptible to oxidative metabolism, reducing biotransformation and prolonging the half-life of lead compounds.

Studies using human liver microsomes have shown that monofluorinated derivatives maintain metabolic stability comparable to their non-fluorinated counterparts, with some exhibiting reduced formation of oxidized metabolites. This stability is critical for improving pharmacokinetic profiles and therapeutic efficacy in vivo [2].

Compound TypeFluorination PatternMetabolic Stability (Human Liver Microsomes)Notes
Non-fluorinated isoflavanoneNoneModerateBaseline metabolic rate
Monofluorinated analogsFluorine at 2-positionHighReduced oxidative metabolism
Trifluoromethyl substitutedCF3 at 4-positionHighEnhanced stability and potency

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

208.01474201 g/mol

Monoisotopic Mass

208.01474201 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types